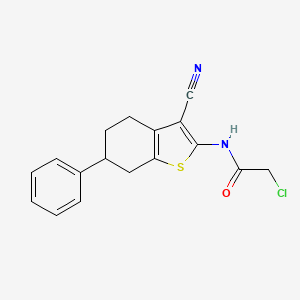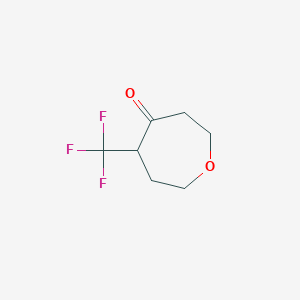
5-(Trifluoromethyl)oxepan-4-one
Vue d'ensemble
Description
5-(Trifluoromethyl)oxepan-4-one (TFMO) is a chemical compound belonging to the family of oxepanes, which are cyclic ethers composed of three carbon atoms and two oxygen atoms. TFMO has a wide range of applications in the scientific research field, due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Structural Studies
5-(Trifluoromethyl)oxepan-4-one has been utilized in the synthesis of various compounds, displaying its versatility as a chemical building block. For instance, it reacts with hexafluoroacetone to form propeller-type structures like 3,3,10,10-tetrakis-(trifluoromethyl)-1-phenyl-6,7-benzo-2,4,8,9-tetraoxa-1-phosphatricyclo[3.3.2.0^1,5]decenes, as investigated by Mironov et al. (2009) in their study of 5-carbaphosphatrane derivatives (Mironov et al., 2009).
In Polymerization Processes
In the field of polymer chemistry, compounds like 5-(Trifluoromethyl)oxepan-4-one have shown utility. For example, Baran et al. (1983) explored the polymerization of oxepane, a related compound, which was initiated with trifluoromethanesulfonic acid derivatives, revealing insights into the active centers in such polymerization processes (Baran et al., 1983).
Medicinal Chemistry and Drug Development
5-(Trifluoromethyl)oxepan-4-one is also relevant in medicinal chemistry. Muylaert et al. (2014) detailed the synthesis and preliminary ADME evaluation of novel compounds involving 5-(Trifluoromethyl)oxepan-4-one, highlighting its potential in the development of new medicinal scaffolds (Muylaert et al., 2014).
Biomimetic and Tandem Oxacyclizations
The compound is involved in biomimetic and tandem oxacyclizations. McDonald et al. (2000) described the first examples of tandem endo-regioselective and stereospecific oxacyclizations of 1,5-diepoxides to oxepane products, demonstrating the compound's role in creating complex chemical structures (McDonald et al., 2000).
Propriétés
IUPAC Name |
5-(trifluoromethyl)oxepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHYVUBAHCBCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=O)C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344733-56-7 | |
| Record name | 5-(trifluoromethyl)oxepan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



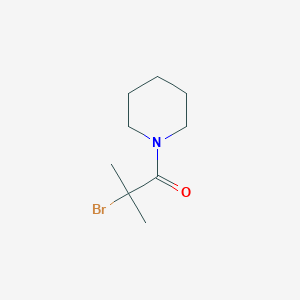


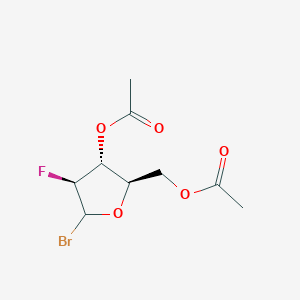
![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

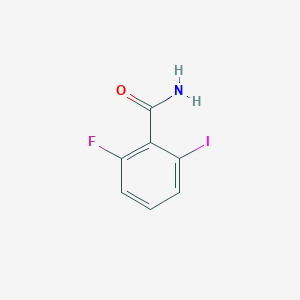
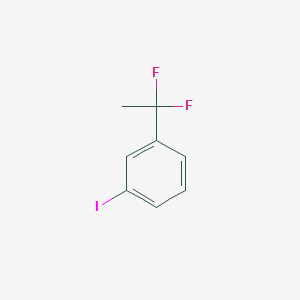
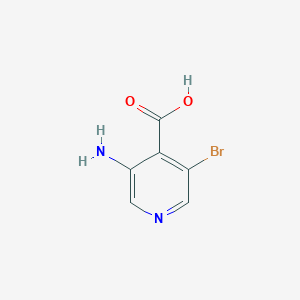
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)
